N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide
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Overview
Description
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a propanoyl group, a phenyl ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with propanoyl chloride to form 4-(4-propanoylpiperazin-1-yl)phenyl.
Coupling with Benzamide: Finally, the compound is coupled with 4-(propan-2-yl)benzamide under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H30N4O2S |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H30N4O2S/c1-4-22(29)28-15-13-27(14-16-28)21-11-9-20(10-12-21)25-24(31)26-23(30)19-7-5-18(6-8-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30,31) |
InChI Key |
KMBRMWXOPARNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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